molecular formula C8H4F3NOS B080674 2-Benzoxazolinethione, 5-(trifluoromethyl)- CAS No. 13451-80-4

2-Benzoxazolinethione, 5-(trifluoromethyl)-

Cat. No. B080674
CAS RN: 13451-80-4
M. Wt: 219.19 g/mol
InChI Key: MBQRNNRGEFJOFN-UHFFFAOYSA-N
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Description

Synthesis Analysis

A method for synthesizing 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles involves the condensation of diamines or amino (thio)phenols with in situ generated CF3CN . The reaction proceeds via the nucleophilic addition of trifluoroacetonitrile to the amino group of the diamine derivatives to form an imidamide intermediate, followed by intramolecular cyclization .


Molecular Structure Analysis

The molecular structure of “2-Benzoxazolinethione, 5-(trifluoromethyl)-” is defined by its molecular formula, C8H4F3NOS.


Chemical Reactions Analysis

The synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles involves a condensation reaction with diamines or amino (thio)phenols and CF3CN . The reaction proceeds via the nucleophilic addition of trifluoroacetonitrile to the amino group of the diamine derivatives, forming an imidamide intermediate, followed by intramolecular cyclization .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Benzoxazolinethione, 5-(trifluoromethyl)-” are defined by its molecular formula, C8H4F3NOS, and its molecular weight, 219.19 g/mol.

Scientific Research Applications

Synthesis of Novel Triazolo Pyrazine Derivatives

This compound is used in the synthesis of novel triazolo pyrazine derivatives. These derivatives have shown moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains . In particular, compound 2e exhibited superior antibacterial activities .

Antibacterial Activity

The synthesized triazolo pyrazine derivatives, which include “2-Benzoxazolinethione, 5-(trifluoromethyl)-”, have shown promising antibacterial activity. They have been evaluated for in vitro antibacterial activity using the microbroth dilution method .

Structure-Activity Relationship Analysis

The structure-activity relationship of triazolo pyrazine derivatives, including “2-Benzoxazolinethione, 5-(trifluoromethyl)-”, has been preliminarily investigated . This analysis helps in understanding how the structure of these compounds influences their antibacterial activities .

Synthesis of Pyrazole Derivatives

“2-Benzoxazolinethione, 5-(trifluoromethyl)-” is used in the synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives . These derivatives have shown potent growth inhibitory effects on drug-resistant bacteria .

Antimicrobial Studies

The synthesized pyrazole derivatives, which include “2-Benzoxazolinethione, 5-(trifluoromethyl)-”, have been studied for their antimicrobial properties . They have shown potent growth inhibitory effects on planktonic Gram-positive bacteria .

Bactericidal Activity

Some of the synthesized pyrazole derivatives, including “2-Benzoxazolinethione, 5-(trifluoromethyl)-”, have shown bactericidal activity . They are potent against MRSA persisters .

Mechanism of Action

Target of Action

2-Benzoxazolinethione, 5-(trifluoromethyl)- primarily targets microbial enzymes, particularly those involved in essential cellular processes. One of the key targets is the cytoplasmic leucyl-tRNA synthetase (LeuRS) in microorganisms such as Candida albicans . LeuRS is crucial for protein synthesis, as it catalyzes the attachment of leucine to its corresponding tRNA.

Mode of Action

The compound interacts with its target by binding to the active site of LeuRS, inhibiting its function. This binding prevents the proper synthesis of leucyl-tRNA, thereby disrupting protein synthesis . The inhibition of LeuRS leads to a halt in the production of essential proteins, which is detrimental to the survival and proliferation of the microorganism.

Biochemical Pathways

The inhibition of LeuRS affects the protein synthesis pathway. By blocking the formation of leucyl-tRNA, the compound disrupts the elongation phase of protein synthesis. This leads to a cascade of downstream effects, including the accumulation of uncharged tRNAs and the activation of stress response pathways. The disruption of protein synthesis ultimately results in cellular stress and apoptosis in the target microorganisms .

Pharmacokinetics

The pharmacokinetics of 2-Benzoxazolinethione, 5-(trifluoromethyl)- involve its absorption, distribution, metabolism, and excretion (ADME). The compound is absorbed into the bloodstream and distributed to various tissues, including the site of infection. It undergoes metabolic transformation in the liver, where it is converted into active metabolites. These metabolites are then excreted primarily through the kidneys. The compound’s bioavailability is influenced by its chemical stability and the efficiency of its metabolic conversion .

Result of Action

At the molecular level, the inhibition of LeuRS by 2-Benzoxazolinethione, 5-(trifluoromethyl)- leads to a significant reduction in protein synthesis. This results in the accumulation of misfolded proteins and the activation of cellular stress responses. At the cellular level, the compound induces apoptosis in the target microorganisms, effectively reducing their viability and proliferation .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of 2-Benzoxazolinethione, 5-(trifluoromethyl)-. For instance, the compound’s stability may decrease in highly acidic or basic environments, reducing its efficacy. Additionally, interactions with other medications or compounds present in the environment can affect its bioavailability and overall effectiveness .

: Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid

Safety and Hazards

The safety data sheet for a related compound, 2-Fluoro-5-(trifluoromethyl)benzoic acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

As for future directions, the synthesis method involving the condensation of diamines or amino (thio)phenols with CF3CN could be further optimized or modified . Additionally, the potential biological activities of “2-Benzoxazolinethione, 5-(trifluoromethyl)-” and related compounds could be further explored in various applications.

properties

IUPAC Name

5-(trifluoromethyl)-3H-1,3-benzoxazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NOS/c9-8(10,11)4-1-2-6-5(3-4)12-7(14)13-6/h1-3H,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBQRNNRGEFJOFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)NC(=S)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30158765
Record name 2-Benzoxazolinethione, 5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30158765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzoxazolinethione, 5-(trifluoromethyl)-

CAS RN

13451-80-4
Record name 5-(Trifluoromethyl)-2(3H)-benzoxazolethione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13451-80-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Benzoxazolinethione, 5-(trifluoromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013451804
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Benzoxazolinethione, 5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30158765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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